molecular formula C10H16O B13432219 (Z)-2-Methyl-6-methylene-2,7-octadien-1-ol CAS No. 38228-40-9

(Z)-2-Methyl-6-methylene-2,7-octadien-1-ol

Cat. No.: B13432219
CAS No.: 38228-40-9
M. Wt: 152.23 g/mol
InChI Key: IEVYLQISZQFFGA-JXMROGBWSA-N
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Description

Myrcenol 8, also known as 2-Methyl-6-methylideneoct-7-en-2-ol, is an organic compound classified as a terpenoid. It is notable for its presence in essential oils, particularly in lavender oil and the hop plant (Humulus lupulus). Myrcenol 8 is recognized for its fragrant properties and is used extensively in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myrcenol 8 is synthesized from myrcene through a process involving hydroamination of the 1,3-diene followed by hydrolysis and palladium-catalyzed removal of the amine. This method ensures high yield and efficiency .

Industrial Production Methods: Industrial production of Myrcenol 8 involves deaminating 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst. This process is efficient, economical, and yields high amounts of Myrcenol 8 .

Chemical Reactions Analysis

Types of Reactions: Myrcenol 8 undergoes various chemical reactions, including:

    Oxidation: Myrcenol 8 can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: Myrcenol 8 can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various cyclohexene derivatives, which are also useful in the fragrance industry .

Scientific Research Applications

Myrcenol 8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Myrcenol 8 exerts its effects involves interaction with various molecular targets and pathways. In the case of its role as a pheromone, Myrcenol 8 binds to specific receptors in the bark beetles, triggering aggregation behavior. In other applications, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: Myrcenol 8 stands out due to its specific synthesis route and its dual role as both a fragrance component and a pheromone. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

38228-40-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol

InChI

InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,1-2,5-6,8H2,3H3/b10-7+

InChI Key

IEVYLQISZQFFGA-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CO

Canonical SMILES

CC(=CCCC(=C)C=C)CO

Origin of Product

United States

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